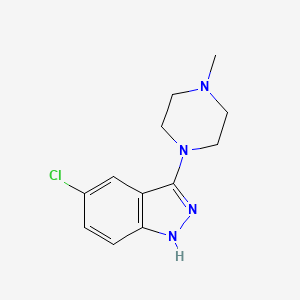

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

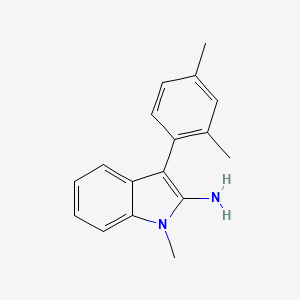

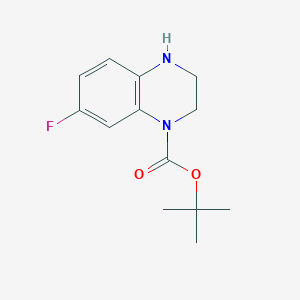

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol ist eine chemische Verbindung, die zur Indazol-Familie gehört. Indazole sind heterozyklische aromatische organische Verbindungen, die einen kondensierten Benzol- und Pyrazolring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein eines Chloratoms in der 5-Position und einer 4-Methylpiperazin-1-yl-Gruppe in der 3-Position des Indazolrings aus. Sie hat in verschiedenen Bereichen der wissenschaftlichen Forschung aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen großes Interesse geweckt.

Vorbereitungsmethoden

Die Synthese von 5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Herstellung des Ausgangsmaterials: Die Synthese beginnt mit der Herstellung der Indazol-Grundstruktur.

Chlorierung: Die Indazol-Grundstruktur wird in der 5-Position mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid chloriert.

Piperazin-Substitution: Das chlorierte Indazol wird dann unter geeigneten Bedingungen, oft unter Verwendung einer Base wie Kaliumcarbonat, mit 4-Methylpiperazin umgesetzt, um die Piperazingruppe in der 3-Position einzuführen.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit umfassen, einschließlich der Verwendung fortschrittlicher Katalysatoren und Reaktionsbedingungen.

Analyse Chemischer Reaktionen

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was möglicherweise zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, die den Indazolring oder die Piperazingruppe reduzieren können.

Substitution: Das Chloratom in der 5-Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Basen (z. B. Natriumhydroxid), Säuren (z. B. Salzsäure) und Lösungsmittel (z. B. Dichlormethan). Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Biologie: Die Verbindung hat sich als bioaktives Molekül mit Anwendungen bei der Untersuchung der Enzyminhibition und Rezeptorbindung erwiesen.

Medizin: Forschungen haben auf sein Potenzial als therapeutisches Mittel hingewiesen, insbesondere bei der Entwicklung von Medikamenten zur Behandlung von neurologischen Erkrankungen und Krebs.

Industrie: Es wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor oder Modulator von Enzymen und Rezeptoren wirken und verschiedene biochemische Pfade beeinflussen. So könnte es beispielsweise an G-Protein-gekoppelte Rezeptoren oder Ionenkanäle binden und deren Aktivität und die nachgeschalteten Signalwege verändern. Der genaue Mechanismus hängt vom jeweiligen biologischen Kontext und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it could bind to G-protein coupled receptors or ion channels, altering their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol kann mit anderen Indazol-Derivaten verglichen werden, wie z. B.:

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indol: Ähnliche Struktur, aber mit einem Indol-Kern anstelle von Indazol.

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-pyrazol: Enthält einen Pyrazolring anstelle von Indazol.

5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-benzimidazol: Besitzt einen Benzimidazol-Kern.

Die Einzigartigkeit von 5-Chlor-3-(4-Methylpiperazin-1-yl)-1H-indazol liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden biologischen Aktivitäten, die sich von denen seiner Analoga unterscheiden können.

Eigenschaften

CAS-Nummer |

124673-62-7 |

|---|---|

Molekularformel |

C12H15ClN4 |

Molekulargewicht |

250.73 g/mol |

IUPAC-Name |

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |

InChI |

InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |

InChI-Schlüssel |

QRNHTSFHCVUGIL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)

![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)